3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate
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Overview
Description
3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate is an organic compound with the molecular formula C10H12O3. It is characterized by a cyclopentene ring substituted with an oxo group and a prop-2-en-1-yl group, along with an acetate ester. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate typically involves the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Non-polar solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate: Unique due to its specific substitution pattern on the cyclopentene ring.
3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one: Similar structure but different substitution pattern.
2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate: Different functional groups and applications.
Properties
CAS No. |
87895-36-1 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3-oxo-5-prop-2-enylcyclopenten-1-yl) acetate |
InChI |
InChI=1S/C10H12O3/c1-3-4-8-5-9(12)6-10(8)13-7(2)11/h3,6,8H,1,4-5H2,2H3 |
InChI Key |
FDBBKFTTYZQEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=O)CC1CC=C |
Origin of Product |
United States |
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